molecular formula C7H3ClFNS B1621778 2-Chloro-5-fluorophenylisothiocyanate CAS No. 362690-57-1

2-Chloro-5-fluorophenylisothiocyanate

Cat. No.: B1621778
CAS No.: 362690-57-1
M. Wt: 187.62 g/mol
InChI Key: QABOGYOGBPYGBP-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorophenylisothiocyanate is an organic compound with the molecular formula C7H3ClFNS and a molecular weight of 187.62 g/mol. This compound is part of the isothiocyanate family, which is known for its diverse applications in synthetic chemistry and biological research. The presence of both chlorine and fluorine atoms in its structure imparts unique chemical properties, making it a valuable reagent in various chemical reactions.

Preparation Methods

The synthesis of 2-Chloro-5-fluorophenylisothiocyanate typically involves the reaction of 2-chloro-5-fluoroaniline with thiophosgene. The reaction proceeds under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

2-Chloro-5-fluoroaniline+ThiophosgeneThis compound+Hydrogen chloride\text{2-Chloro-5-fluoroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2-Chloro-5-fluoroaniline+Thiophosgene→this compound+Hydrogen chloride

Industrial production methods often involve the use of continuous flow reactors to enhance the efficiency and yield of the product. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

2-Chloro-5-fluorophenylisothiocyanate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

    Reduction: The compound can be reduced to form corresponding amines under specific conditions.

Common reagents used in these reactions include primary amines, alcohols, and reducing agents like lithium aluminum hydride. The major products formed depend on the nature of the nucleophile or the reducing agent used .

Scientific Research Applications

2-Chloro-5-fluorophenylisothiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is employed in the labeling of biomolecules for detection and analysis.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

2-Chloro-5-fluorophenylisothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate and 4-chlorophenyl isothiocyanate. While all these compounds share the isothiocyanate functional group, the presence of different substituents (chlorine and fluorine) in this compound imparts unique reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where specific reactivity is required .

Similar Compounds

  • Phenyl isothiocyanate
  • 4-Chlorophenyl isothiocyanate
  • 2,5-Dichlorophenyl isothiocyanate

These compounds are used in similar applications but differ in their chemical properties and reactivity due to the presence of different substituents .

Properties

IUPAC Name

1-chloro-4-fluoro-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNS/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABOGYOGBPYGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373954
Record name 2-chloro-5-fluorophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362690-57-1
Record name 2-chloro-5-fluorophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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